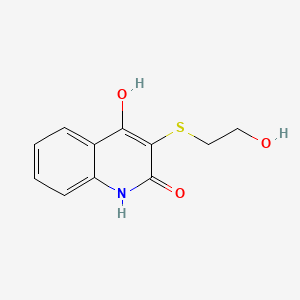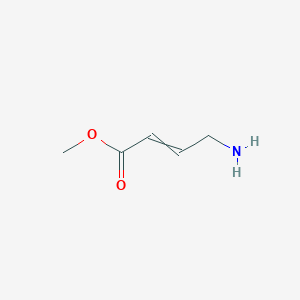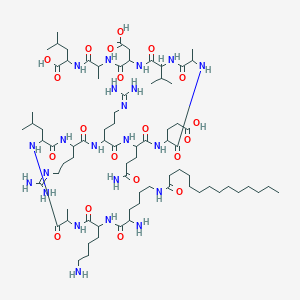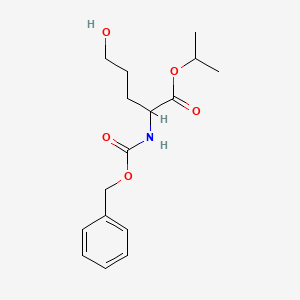![molecular formula C21H29N5O2 B13383160 2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B13383160.png)
2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tandospirone, sold under the brand name Sediel, is an anxiolytic and antidepressant medication primarily used in Japan and China. It belongs to the azapirone class of drugs and is closely related to other azapirones like buspirone and gepirone . Tandospirone was introduced for medical use in Japan in 1996 and in China in 2004 . It is most commonly used to treat anxiety and depressive disorders, such as generalized anxiety disorder and dysthymia .
Preparation Methods
The synthesis of tandospirone involves several steps. One method includes the translocation of NA anhydride under illumination conditions, followed by condensation with 1-(4-amniobutyl)-4-(2-pyrimidyl) piperazine. The product of this condensation is then reduced in the presence of palladium on carbon (Pd/C) to form tandospirone. Finally, tandospirone is reacted with an acid to form its salt . This method is advantageous due to its mild reaction conditions, high yield, and the ability to recycle solvents .
Chemical Reactions Analysis
Tandospirone undergoes various chemical reactions, including:
Oxidation: Tandospirone can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: The reduction of intermediates in the synthesis of tandospirone involves the use of Pd/C as a catalyst.
Substitution: Tandospirone can undergo substitution reactions, particularly involving its piperazine ring.
Common reagents used in these reactions include palladium on carbon (Pd/C) for reduction and various acids for forming salts . The major products formed from these reactions are typically intermediates in the synthesis pathway or derivatives of tandospirone.
Scientific Research Applications
Mechanism of Action
Tandospirone acts as a potent and selective 5-HT1A receptor partial agonist . It has a high affinity for these receptors, with a Ki affinity value of 27 ± 5 nM and approximately 55 to 85% intrinsic activity . Tandospirone’s anxiolytic effects are mediated through its action on 5-HT1A receptors, which are involved in the regulation of mood and anxiety . By activating these receptors, tandospirone helps to alleviate symptoms of anxiety and depression without the sedative and muscle relaxant effects commonly associated with benzodiazepines .
Comparison with Similar Compounds
Tandospirone is similar to other azapirones such as buspirone and gepirone . it is unique in its specific binding profile and its selective action on 5-HT1A receptors. Unlike benzodiazepines, tandospirone does not cause sedation or muscle relaxation, making it a preferable option for patients who need to avoid these side effects . Other similar compounds include perospirone and lurasidone, which also target serotonin receptors but have different binding profiles and therapeutic applications .
Properties
IUPAC Name |
4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21/h3,6-7,15-18H,1-2,4-5,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIJFEGBUDEYSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861099 |
Source


|
| Record name | 2-{4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[[9-Acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B13383096.png)
![7-[3-Hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13383104.png)

![1-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-2-tetrahydrofuryl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid](/img/structure/B13383120.png)
![2-[2-(5-Butyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 2,5-dibromobenzenesulfonate](/img/structure/B13383123.png)
![Sodium;[1-[(24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl)amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide](/img/structure/B13383126.png)


![2-[6-(Cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B13383137.png)

![2-(3,4-Dihydroxyphenyl)-5,6-dihydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13383166.png)
![9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropylamino)-1H-purin-6-one](/img/structure/B13383169.png)
